Annetocin

Description

Properties

CAS No. |

154445-03-1 |

|---|---|

Molecular Formula |

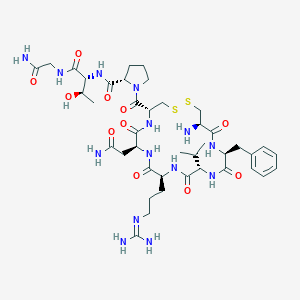

C41H64N14O11S2 |

Molecular Weight |

993.2 g/mol |

IUPAC Name |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-16-benzyl-10-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18-pentaoxo-13-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2R,3R)-1-[(2-amino-2-oxoethyl)amino]-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C41H64N14O11S2/c1-20(2)31-39(65)49-24(11-7-13-47-41(45)46)34(60)51-26(16-29(43)57)35(61)52-27(19-68-67-18-23(42)33(59)50-25(36(62)53-31)15-22-9-5-4-6-10-22)40(66)55-14-8-12-28(55)37(63)54-32(21(3)56)38(64)48-17-30(44)58/h4-6,9-10,20-21,23-28,31-32,56H,7-8,11-19,42H2,1-3H3,(H2,43,57)(H2,44,58)(H,48,64)(H,49,65)(H,50,59)(H,51,60)(H,52,61)(H,53,62)(H,54,63)(H4,45,46,47)/t21-,23+,24+,25+,26+,27+,28+,31+,32-/m1/s1 |

InChI Key |

DTNQMGKQKUUXKP-PDZKQJQOSA-N |

SMILES |

CC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N |

Isomeric SMILES |

C[C@H]([C@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCCN=C(N)N)C(C)C)CC3=CC=CC=C3)N)O |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N |

Other CAS No. |

154445-03-1 |

sequence |

CFVRNCPXG |

Synonyms |

annetocin cyclo(Cys-Phe-Val-Arg-Asn-Cys)-Pro-Thr-Gly-NH2 |

Origin of Product |

United States |

Molecular Architecture and Gene Expression Dynamics of Annetocin

Transcriptional Localization and Expression Profile of Annetocin Gene

Neuronal Expression within the Central Nervous System (e.g., Suboesophageal Ganglion)

This compound gene expression, specifically its mRNA, is primarily restricted to the suboesophageal ganglion within the central nervous system of the earthworm Eisenia foetida nih.govresearchgate.netnih.gov. Immunohistochemical studies have further localized this compound-immunoreactive (IR) cell-somata predominantly to the ventro-lateral side of the suboesophageal ganglion bioone.orgbioone.org. A limited number of this compound-IR cells, specifically only four, have also been observed in the cerebral ganglion bioone.orgbioone.org. This localized expression suggests this compound functions as a neuropeptide produced and secreted by neurons in these ganglia bioone.org.

Distribution of this compound-Immunoreactive Neuronal Somata and Axonal Projections

The distribution of this compound-immunoreactive (IR) neuronal somata is concentrated in the suboesophageal ganglion, with a minor presence in the cerebral ganglion bioone.orgbioone.org. From these somata, this compound-IR fibers extend into the neuropile of the ventral ganglia and along the ventral nerve cord bioone.orgbioone.org. These axonal projections are observed between the 4th and 30th segments of the earthworm, a region that includes the clitellum, which is vital for reproduction bioone.orgbioone.org. Notably, this compound-IR materials are not detected in segments posterior to the 31st (segments 31-55th) bioone.orgbioone.org. The density of these IR fibers progressively decreases from the 4th to the 30th segment bioone.orgbioone.org. Ultrastructural analysis of this compound-secretory cells reveals unipolar-like structures, with processes projecting towards the neuropile, and their axonal areas are characterized by abundant microtubules bioone.orgbioone.org. Some this compound-secretory cells also form neurohemal-like structures, where their somata or fibers, with loose glial investment, directly contact the coelomic space at the ventral side of the suboesophageal ganglion bioone.orgbioone.org.

| Neuronal Structure | Location/Distribution | Key Characteristics |

|---|---|---|

| This compound mRNA Expression | Suboesophageal ganglion | Restricted expression nih.govresearchgate.netnih.gov |

| This compound-IR Cell-Somata | Mainly ventro-lateral side of suboesophageal ganglion; four cells in cerebral ganglion | Primary sites of this compound production bioone.orgbioone.org |

| This compound-IR Axonal Projections/Fibers | Neuropile of ventral ganglia; ventral nerve cord (4th to 30th segments, including clitellum) | Decrease in number from 4th to 30th segment; absent in posterior segments (31-55th) bioone.orgbioone.org |

| This compound-Secretory Cells | Suboesophageal ganglion | Possess euchromatic nucleus, well-developed rough endoplasmic reticulum and Golgi apparatus; form neurohemal-like structures; axons rich in microtubules bioone.orgbioone.org |

Genomic Organization and Comparative Structure of the this compound Gene

The this compound gene encodes a precursor polypeptide, prothis compound, which undergoes processing to yield the mature peptide. Sequence analyses of this deduced precursor reveal a tripartite structure: a signal peptide, the this compound sequence itself (flanked by a Gly C-terminal amidation signal and a Lys-Arg dibasic processing site), and a neurophysin domain nih.govcapes.gov.br. The prothis compound exhibits a significant degree of amino acid sequence homology, ranging from 37.4% to 45.8%, with other prohormones nih.govcapes.gov.br. Within the neurophysin domain, the conservation of 14 cysteine residues and other amino acid residues is notable, as these are essential for the association of a neurophysin with a vasopressin/oxytocin (B344502) superfamily peptide, suggesting that the Eisenia neurophysin can bind to this compound nih.govcapes.gov.br. These findings collectively confirm this compound's classification as a member of the vasopressin/oxytocin superfamily nih.govcapes.gov.br.

Exon-Intron Structural Analysis and Gene Architecture

While specific, detailed exon-intron structural analysis for the this compound gene itself is not explicitly provided in the available research, this compound is recognized as a vasopressin/oxytocin (VP/OT)-type peptide mdpi.com. Studies on VP/OT-type precursor genes in deuterostomes, which include annelids, indicate a conserved genomic architecture mdpi.com. These genes typically consist of three exons interrupted by two introns mdpi.com. The introns are consistently found at specific positions: a phase 0 intron interrupts exons encoding the N-terminal part of the precursors, followed by a phase 1 intron interrupting exons encoding the C-terminal part mdpi.com. This conservation in the presence, location, and phase of introns is an evolutionarily significant feature within the VP/OT superfamily mdpi.com.

Transcriptional Regulation Mechanisms of this compound Gene Expression

Investigation into the transcriptional mechanisms governing the expression of the this compound gene is an area of ongoing research nih.gov. Currently, specific detailed information concerning the transcriptional regulation of invertebrate oxytocin/vasopressin-related peptides, including this compound, and their receptors is limited in the provided research nih.gov.

Identification of Putative Estrogen-Responsive Elements within the Promoter Region

Specific information regarding the identification of putative estrogen-responsive elements (EREs) within the promoter region of the this compound gene is not explicitly detailed in the provided research. While estrogen nuclear receptors are known to enhance the expression of the oxytocin gene in mammals nih.govmdpi.comreactome.orgscribd.com, direct evidence for such elements in the this compound gene's promoter in invertebrates is not available.

Modulation of this compound Gene Expression by Steroid Hormones

The gene expression of this compound is subject to modulation by steroid hormones, indicating a conserved regulatory mechanism across different phyla. Studies conducted on Eisenia andrei have shown that exposure to mammalian steroid hormones, including 17β-estradiol and testosterone, as well as the synthetic estrogen 17α-ethynylestradiol, can lead to an elevation in this compound gene expression levels. researchgate.net This finding strongly suggests that estrogens play a significant role in modulating this compound gene expression and, consequently, earthworm reproduction. researchgate.net

Further genomic analysis of the this compound gene in Eisenia fetida has revealed the presence of three distinct estrogen-responsive elements (EREs) within its promoter region. researchgate.net The identification of these EREs provides a molecular basis for the observed modulation by steroid hormones, as EREs are specific DNA sequences that bind to estrogen receptors, thereby regulating the transcription of target genes. The genomic structure of this compound itself aligns with the three-exon, two-intron model characteristic of other neuropeptides within the vasopressin/oxytocin superfamily. researchgate.net

It is noteworthy that the modulation of this compound gene expression appears to be specific to certain steroid hormones. For example, exposure to weakly estrogenic compounds such as bisphenol A and nonylphenol did not significantly affect this compound gene expression levels in Eisenia andrei, despite these compounds exhibiting toxicity to the organism. researchgate.net This specificity highlights the intricate and precise nature of hormonal regulation of this compound.

Annetocin Receptor Anr Molecular and Signal Transduction Characterization

Pharmacological and Mechanistic Characterization of AnR Signal Transduction

Detailed pharmacological and mechanistic studies have elucidated the signal transduction properties of AnR upon annetocin binding.

The this compound Receptor (AnR) unequivocally demonstrates properties typical of a G-protein-coupled receptor (GPCR). GPCRs constitute the largest family of cell surface receptors in eukaryotes, mediating responses to a wide array of external signals khanacademy.organr.fr. The structural hallmarks of AnR, including its seven transmembrane alpha helices and its coupling to G-proteins, align with the defining characteristics of this receptor class nih.govkhanacademy.org. This classification is further supported by AnR's high sequence similarity to other established GPCRs within the oxytocin (B344502)/vasopressin receptor superfamily nih.govnih.gov.

A crucial aspect of AnR signal transduction is its ability to induce calcium-dependent signaling. Studies employing heterologous expression systems, specifically Xenopus oocytes, have demonstrated that the administration of this compound to oocytes expressing AnR results in a calcium-dependent signal transduction event nih.govnih.govarxiv.orgscilit.com. In this experimental setup, the interaction of an agonist with its GPCR typically leads to an increase in intracellular calcium levels. This elevation in intracellular calcium subsequently activates a calcium-dependent chloride channel, which can be observed as a measurable inward chloride current nih.gov. This methodology has been widely utilized for functional analyses of various oxytocin/vasopressin receptors, further validating its application in characterizing AnR nih.gov.

While direct, explicit data on AnR-mediated inositol (B14025) phosphate (B84403) accumulation is not as prominently detailed as its calcium-dependent signaling, the close molecular and functional relationship of AnR to the oxytocin/vasopressin receptor superfamily strongly suggests involvement of the inositol phosphate pathway. Oxytocin receptors, which share high similarity with AnR, are primarily coupled via Gq proteins to phospholipase C-β (PLC-β) physiology.orgresearchgate.net. Activation of PLC-β leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), generating inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) umich.edu. IP3 is known to induce the release of intracellular calcium from the endoplasmic reticulum, thus linking inositol phosphate accumulation to calcium signaling umich.edunih.gov.

Furthermore, other related invertebrate GPCRs, such as the vasopressin-related receptor in the leech Theromyzon tessulatum and tachykinin-related peptide receptors in octopus, have been shown to mediate the accumulation of inositol phosphates upon ligand binding bioscientifica.comresearchgate.netresearchgate.netresearchgate.net. Given the conserved nature of signal transduction mechanisms within the GPCR family, particularly among those related to oxytocin and vasopressin, it is highly probable that AnR activation also leads to the accumulation of inositol phosphates as part of its signal transduction cascade, contributing to the observed calcium-dependent responses.

Compound Names and PubChem CIDs

The following table lists the chemical compounds mentioned in this article along with their corresponding PubChem CIDs. In a fully interactive digital format, this table would allow for searching, sorting, and direct linking to PubChem entries.

Comparative Physiology and Evolutionary Trajectories of Annetocin Signaling

Evolutionary Conservation of Vasopressin/Oxytocin-Type Neuropeptide Signaling in Invertebrates

The VP/OT-type neuropeptide signaling pathway is remarkably conserved across invertebrate phyla, including molluscs, annelids, nematodes, and arthropods. nih.govfrontiersin.orgresearchgate.netnih.govnih.gov Invertebrates typically possess a single VP/OT-type neuropeptide and its corresponding receptor, unlike vertebrates where gene duplications have led to a greater variety. frontiersin.org

Annetocin, found in annelids like the earthworm Eisenia foetida, exhibits high structural similarity to OT and VP, particularly to OT-related peptides. nih.govresearchgate.netcapes.gov.br Its precursor organization, comprising a signal peptide, the this compound sequence, and a neurophysin domain, mirrors that of vertebrate OT family precursors. nih.govcapes.gov.br The neurophysin domain of Eisenia this compound conserves 14 cysteines and other essential amino acid residues necessary for binding to VP/OT superfamily peptides, further highlighting its evolutionary conservation. capes.gov.br

Functional conservation is also evident; this compound induces egg-laying behavior in earthworms, a role analogous to the uterotonic and milk-ejection processes regulated by oxytocin (B344502) in mammals. nih.govresearchgate.netpnas.org The this compound receptor (AnR) in Eisenia foetida shows high similarity to mammalian OT/VP receptors, and the intron-inserted position in the AnR gene is conserved with mammalian OT/VP receptor genes, suggesting a shared ancestral gene. nih.govarxiv.org

Phylogenetic Analysis of this compound and its Receptor within the Broader VP/OT Superfamily

Phylogenetic analyses consistently place this compound and its receptor within the broader VP/OT superfamily, underscoring their ancient evolutionary origins. The structural and functional similarities between this compound and its receptor in annelids and the vertebrate OT/VP systems support the idea that this signaling pathway was established early in animal evolution. nih.govnih.govresearchgate.netfrontiersin.org

The precursor polypeptide of this compound shares 37.4–45.8% amino acid homology with other prohormones in the VP/OT superfamily. capes.gov.br The conservation of key amino acid residues in the neurophysin domain suggests a common evolutionary trajectory for peptide binding. capes.gov.brarxiv.org The identification of a specific receptor for this compound, AnR, which mediates calcium-dependent signal transduction upon this compound administration, further solidifies its position within this superfamily. nih.govarxiv.org

Functional Homologies and Divergences of this compound Bioactivities across Animal Phyla

This compound's primary known bioactivity is the induction of egg-laying behavior in earthworms, a function that has clear parallels with the reproductive roles of oxytocin in vertebrates. nih.govresearchgate.netcapes.gov.br This highlights a functional homology within the VP/OT superfamily across different animal phyla, particularly concerning reproductive processes. nih.govfrontiersin.orgresearchgate.nettandfonline.com

Beyond reproduction, VP/OT-type neuropeptides in invertebrates are also involved in other physiological processes, including feeding and water/salt homeostasis. frontiersin.orgqmul.ac.uk this compound has been shown to stimulate gut and nephridial movements in earthworms, suggesting a role in osmoregulation, similar to vasopressin's function in controlling osmotic balance in vertebrates. nih.gov This indicates a pleiotropic nature of VP/OT-type neuropeptides, with evolutionarily conserved roles traceable back to the Urbilateria. frontiersin.orgqmul.ac.uk

While functional homologies exist, there can also be divergences in specific bioactivities. For instance, although this compound and Lys-conopressin differ in their amino acid at position 8, both can induce egg-laying-like behavior in the leech Whitmania pigra to a similar extent and activate the this compound receptor. portlandpress.com This suggests some flexibility in receptor activation and functional outcome within the superfamily.

Comparative Analysis with Other Invertebrate Vasopressin/Oxytocin-Type Peptides

The VP/OT superfamily in invertebrates includes several other notable peptides, each with distinct distributions and, in some cases, overlapping or divergent functions compared to this compound.

Conopressins are vasopressin-related peptides primarily found in molluscs, such as the pond snail Lymnaea stagnalis and various cone snails (Conus geographus, Conus striatus). frontiersin.orgjneurosci.orgbioone.org Lys-conopressin-G (also known as Lys-conopressin) was purified from Lymnaea stagnalis, and its gene precursor organization demonstrates evolutionary conservation with vertebrate VP/OT-type precursors, including a signal peptide and a neurophysin domain. frontiersin.orgnih.gov Conopressin-S has been isolated from Conus striatus. bioone.org

While this compound is an oxytocin-related peptide, conopressins are generally considered vasopressin-related due to the basic amino acid at position 8 (Lysine for Lys-conopressin-G, Arginine for Conopressin-S). nih.govwikidoc.orgslideshare.net Despite this structural difference, Lys-conopressin has been shown to induce egg-laying in earthworms, similar to this compound, and can activate the this compound receptor. arxiv.orgportlandpress.com This highlights a degree of functional overlap or cross-reactivity between these invertebrate VP/OT-type peptides. Conopressins are also involved in the control of sexual behavior in molluscs. jneurosci.org

Nematocin is a vasopressin/oxytocin-type neuropeptide identified in the nematode Caenorhabditis elegans. frontiersin.orgtandfonline.com Genetic analysis of the C. elegans nematocin system indicates that these peptides act as ancient neuromodulators of neuronal circuits involved in reproductive behavior and associative learning. tandfonline.com Unlike earlier invertebrate studies that focused on peripheral actions, research on nematocin has revealed its role in providing neuromodulatory input into gustatory plasticity circuits and distinct male mating circuits, contributing to coherent mating behavior. tandfonline.com This suggests a central nervous system role for nematocin that parallels some central actions of vasopressin and oxytocin in mammals. tandfonline.com

Sepiatocin is another invertebrate VP/OT-type peptide, found in cephalopods like the cuttlefish Sepia officinalis. researchgate.net Its amino acid sequence is nearly identical to that of octopressin, another cephalopod peptide, differing only by a single amino acid. researchgate.net While octopressin and cephalotocin, also from octopus, have specific receptors (OPR and CTR2, respectively), and functional analyses have shown their specific activation, the specific bioactivities of sepiatocin are less extensively characterized in comparison to this compound, conopressins, or nematocin. portlandpress.com

Functional Characterization of Annetocin in Annelid Biological Processes

Annetocin as a Molecular Biomarker for Environmental Ecotoxicology

The emergence of genomics technologies has transformed the application of biomarkers in assessing pollutant impacts on ecosystems. This compound, with its well-established role in annelid reproduction, has been validated as a sensitive molecular indicator, offering an early warning system for environmental stress. researchgate.netnih.govcore.ac.ukservice.gov.uk

Validation of this compound Gene Expression as a Reproductive Fitness Biomarker

This compound is a neuropeptide found in annelid worms, specifically expressed within the neurons of the central nervous system, where it plays a key role in stimulating egg-laying behavior. researchgate.netnih.govresearchgate.netcore.ac.uk Its gene expression has been rigorously validated as a novel biomarker for assessing reproductive fitness in the earthworm Eisenia fetida. researchgate.netnih.govcore.ac.ukservice.gov.uk The development of primer pairs targeting oligochaete this compound has facilitated the isolation of a full-length this compound cDNA from this species. researchgate.netnih.gov Furthermore, the optimization of real-time quantitative PCR (qPCR) procedures, utilizing fluorescent DNA-binding molecules like Sybr Green, has enabled the precise measurement of this compound transcript levels across a broad dynamic range, covering six orders of magnitude. researchgate.netnih.gov This methodological advancement allows for a sensitive and specific assessment of reproductive health, linking molecular changes to whole-organism life-cycle traits. researchgate.netnih.gov

Assessment of Impact from Heavy Metal Exposure on this compound Gene Expression and Reproductive Indices

Studies have investigated the effects of heavy metal exposure on this compound gene expression and reproductive parameters in earthworms. For instance, Eisenia fetida exposed to soils contaminated with high concentrations of zinc (Zn) and lead (Pb) exhibited significant physiological and molecular responses. researchgate.netnih.gov

Research Findings: Exposure to metalliferous soil led to a substantial increase in tissue metal concentrations in E. fetida, with zinc levels increasing approximately 6-fold and lead levels over 20-fold compared to reference soil. researchgate.net Concurrently, traditional reproductive indices, such as cocoon production rates, were severely impacted. In metalliferous soil, the reproductive rate was recorded at 0.017 cocoons/worm/week, representing a nearly 10-fold decrease compared to the 0.183 cocoons/worm/week observed in reference soil. researchgate.net

Table 1: Impact of Heavy Metal Exposure on Eisenia fetida Reproductive Indices

| Exposure Condition | Tissue Zinc Concentration (fold increase vs. reference) | Tissue Lead Concentration (fold increase vs. reference) | Cocoon Production Rate (cocoons/worm/week) |

| Reference Soil | 1 | 1 | 0.183 |

| Metalliferous Soil | ~6 | >20 | 0.017 |

This compound gene expression levels were found to be down-regulated in response to heavy metal exposure, and this reduction in expression showed a positive correlation with the observed decrease in reproductive rates. science.gov For example, iron content in E. fetida was directly related to both reproductive behavior and this compound expression. science.gov These findings highlight the potential of this compound as a molecular genetic biomarker for indicating changes in reproductive health in metal-exposed earthworms. researchgate.net

Evaluation of Polycyclic Aromatic Hydrocarbons (PAHs) Effects on this compound Gene Expression

The influence of sublethal concentrations of polycyclic aromatic hydrocarbons (PAHs) on this compound gene expression in Eisenia fetida has been thoroughly evaluated. researchgate.netnih.govresearchgate.net Earthworms were cultured in artificial soil spiked with various PAHs, including phenanthrene (B1679779) (Phe), pyrene (B120774) (Pyr), fluoranthene (B47539) (Flu), and benzo(a)pyrene (BaP). researchgate.netnih.govresearchgate.net

Research Findings: this compound expression was observed to be up-regulated when E. fetida was exposed to benzo(a)pyrene at concentrations of 0.1 and 1.0 mg kg⁻¹. researchgate.netnih.govresearchgate.net While a concentration of 10.0 mg kg⁻¹ phenanthrene significantly affected earthworm weight loss, no significant differences in cocoon production were noted under PAH exposure. researchgate.netnih.govresearchgate.net This disparity suggests that changes in mRNA transcription levels, such as those of this compound, serve as more sensitive indicators of PAH exposure compared to traditional endpoints like cocoon production. nih.govresearchgate.net This emphasizes that the ecotoxicological effects of sublethal PAH concentrations in soil should not be underestimated, and this compound mRNA levels can provide a more immediate and sensitive warning of environmental contamination. nih.govresearchgate.net

Table 2: this compound Gene Expression Response to Benzo(a)pyrene (BaP) Exposure in Eisenia fetida

| PAH Compound | Concentration (mg kg⁻¹) | This compound Gene Expression Response |

| Benzo(a)pyrene | 0.1 | Up-regulated |

| Benzo(a)pyrene | 1.0 | Up-regulated |

| Phenanthrene | 10.0 | No significant effect on cocoon production, but impacted weight loss researchgate.netnih.govresearchgate.net |

Correlation between this compound mRNA Levels and Cocoon Production Rates

This compound, as a neuropeptide, is known to induce egg-laying behavior in earthworms. researchgate.netnih.govresearchgate.netcore.ac.ukeuropa.eunih.gov A robust correlation has been established between this compound mRNA levels and the reproductive output, specifically cocoon production rates, in earthworms. researchgate.netnih.govscience.govresearchgate.netresearchgate.net

Research Findings: In studies involving exposure to heavy metals, a 10-fold reduction in cocoon production rates was observed, which directly corresponded with alterations in this compound expression. researchgate.net Similarly, under conditions of sodium chloride (NaCl) stress, both the cocoon production rate and the this compound precursor (ANN) mRNA levels in earthworms were significantly reduced. researchgate.net Conversely, in some instances, this compound (ANN) expression was found to be up-regulated in E. fetida exposed to certain Bt-maize treatments, alongside variations in cocoon production rates. science.goveuropa.eu

The mRNA transcription level of this compound has been demonstrated to be a more sensitive indicator of pollutant exposure, such as to PAHs, than traditional endpoints like cocoon production. nih.govresearchgate.net This is because significant changes in gene expression can occur even in the absence of immediate, observable effects on cocoon production, thus highlighting this compound's utility as an early warning biomarker in ecotoxicological assessments. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Annetocin and Its Analogs

Identification of Key Amino Acid Residues Critical for Annetocin Bioactivity

The biological activity of this compound, particularly its excitatory action on smooth muscle systems, is significantly influenced by specific amino acid residues within its sequence. Research indicates that the amino acid residue at the third position of these nonapeptides plays an important role in their excitatory effects on smooth muscle capes.gov.br. For instance, in the broader OT/VP family, Isoleucine at position 3 is considered essential for stimulating oxytocin (B344502) receptors, while Arginine or Lysine at position 8 is crucial for activity on vasopressin receptors, with the difference in polarity of these residues dictating receptor interaction physiology.org.

For this compound, which possesses Isoleucine at position 3 and Lysine at position 8 , its specific potency on earthworm gut motility suggests a complex interplay of residues. While the third position is highlighted, comparative studies imply that other positions, such as position 2 (Phenylalanine in this compound versus Tyrosine in Oxytocin and Vasotocin) and position 8 (Lysine in this compound versus Leucine in Oxytocin or Arginine in Vasotocin), also contribute to its unique pharmacological profile in annelids capes.gov.br. Generally, residues located within the disulfide bond tend to exert more substantial effects on receptor activity compared to those outside this cyclic region frontiersin.org. The disulfide bond itself and the C-terminal amidation are fundamental post-translational modifications critical for receptor activation of similar vasotocin-like peptides, and are likely essential for this compound's activity as well frontiersin.org.

Comparative Pharmacological Profiles of this compound and Related Peptides on Annelid Receptors

This compound exhibits distinct pharmacological profiles when tested on various annelid receptor systems, highlighting the specificity of its interactions.

Earthworm Gut Motility: In studies on isolated gut preparations from the earthworm Eisenia foetida, this compound was found to be approximately tenfold more potent than either oxytocin or vasotocin (B1584283) in stimulating spontaneous contractions. Conversely, Arg-vasopressin, Lys-vasopressin, and tocinoic acid demonstrated no significant effect on earthworm gut motility capes.gov.br. This suggests a high degree of selectivity of earthworm gut receptors for this compound over other related peptides.

Leech Theromyzon tessulatum AVP-related Receptor: When the AVP-related receptor from the leech Theromyzon tessulatum was expressed in COS-7 cells, its pharmacological profile revealed a preference for vasopressin-like peptides. Arginine-vasopressin (AVP) and Arg-vasotocin were the most potent ligands. In contrast, this compound was found to be largely inactive, with a dissociation constant (K_i) exceeding micromolar concentrations bioscientifica.com. This indicates that the leech AVP-related receptor possesses a pharmacological selectivity more akin to mammalian AVP receptors than to the this compound receptor in the earthworm bioscientifica.com.

This compound Receptor (AnR) in Eisenia foetida: The endogenous this compound Receptor (AnR) has been identified in Eisenia foetida. When AnR is expressed in Xenopus oocytes and activated by this compound, it triggers a calcium-dependent signal transduction pathway nih.govarxiv.org. The AnR gene is specifically expressed in the nephridia located in the clitellum region of the earthworm, which correlates with this compound's established role in inducing egg-laying behavior nih.govarxiv.org.

Cross-Activity with Aplysia Vasotocin Receptors: this compound has also shown cross-activity with molluscan receptors, specifically the Aplysia vasotocin receptors (apVTR1 and apVTR2). While this compound, along with conopressin S and oxytocin, can activate these receptors, their potencies differ from that of Aplysia vasotocin (apVT). This further underscores that even within closely related peptide families, subtle sequence variations can lead to differential receptor activation and potency across species frontiersin.org.

The comparative pharmacological data are summarized in the table below:

| Peptide | Earthworm Gut Motility (Relative Potency to this compound) capes.gov.br | Leech Theromyzon tessulatum AVP-related Receptor (Relative Potency) bioscientifica.com |

| This compound | 1 (Most potent) | Almost inactive (K_i > µM) |

| Oxytocin | ~0.1 | Less potent than AVP/Arg-vasotocin |

| Vasotocin | ~0.1 | Less potent than AVP/Arg-vasotocin |

| Arg-vasopressin | No effect | Most potent |

| Lys-vasopressin | No effect | Not specified, but generally less potent than AVP |

| Arg-conopressin | Not specified | Less potent than AVP/Arg-vasotocin |

| Lys-conopressin | Not specified | Less potent than AVP/Arg-vasotocin |

Analysis of Sequence Variations and their Influence on Receptor Selectivity and Functional Outcomes

The diverse biological activities and receptor selectivities observed among this compound and its related peptides are directly attributable to variations in their amino acid sequences. All these peptides are nonapeptides with a conserved disulfide bridge between Cys1 and Cys6 and a C-terminal amidation. However, differences in other amino acid positions significantly impact their interactions with receptors.

The following table outlines the sequences of this compound and several related peptides, highlighting key positions:

| Peptide | Sequence (1-9) | Position 2 | Position 3 | Position 8 | PubChem CID(s) |

| This compound | Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH2 | Phe | Ile | Lys | 197651 |

| Oxytocin | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2 | Tyr | Ile | Leu | 439302 |

| Arg-vasopressin | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 | Tyr | Phe | Arg | 644077 |

| Lys-vasopressin | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2 | Tyr | Phe | Lys | 16212513 |

| Vasotocin | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-NH2 | Tyr | Ile | Arg | 68649, 10034060 |

| Conopressin G | Cys-Phe-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH2 | Phe | Ile | Lys | 163847 |

| Conopressin S | Cys-Ile-Ile-Arg-Asn-Cys-Pro-Arg-Gly-NH2 | Ile | Ile | Arg | 183247 |

| Octopressin | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 | Tyr | Phe | Arg | 644077 |

Key Observations on Sequence Variations and Outcomes:

Identity with Conopressin G: Notably, the amino acid sequence of this compound is identical to that of Conopressin G (also known as Lys-conopressin) nih.govlatoxan.com. This striking identity suggests a shared evolutionary origin and potentially similar functional roles, though their biological contexts (earthworm vs. cone snail) may lead to different physiological expressions.

Position 3 and Smooth Muscle Activity: As noted, the amino acid at position 3 (Isoleucine in this compound, Oxytocin, and Vasotocin; Phenylalanine in Arg-vasopressin and Octopressin) is critical for smooth muscle excitatory action capes.gov.br. Despite this compound and Oxytocin both having Isoleucine at position 3, this compound is significantly more potent on earthworm gut, indicating that other residues, such as Phenylalanine at position 2 or Lysine at position 8 in this compound, contribute to this enhanced activity capes.gov.br.

Position 8 and Receptor Family Classification: The residue at position 8 is a major determinant in classifying these peptides into "vasopressin-like" (basic amino acid like Arginine or Lysine) or "oxytocin-like" (neutral amino acid like Leucine) families physiology.org. This compound, with Lysine at position 8, aligns with the vasopressin family at this specific position, yet it is broadly considered an oxytocin-related peptide researchgate.netnih.gov. This dual characteristic might contribute to its unique receptor interactions. For instance, the leech AVP-related receptor showed a strong preference for peptides with Arginine at position 8 (like AVP and Arg-vasotocin) over this compound (Lysine at position 8), despite both being basic residues bioscientifica.com.

Advanced Methodological Approaches in Annetocin Research

Molecular Cloning and Gene Expression Analysis Techniques

Molecular techniques are crucial for understanding the genetic basis and expression profiles of annetocin and its receptor.

Isolation and Characterization of Full-Length this compound cDNA

The full-length cDNA encoding the this compound precursor has been successfully isolated and characterized from the earthworm Eisenia foetida researchgate.netresearchgate.netcapes.gov.brnih.gov. Sequence analyses of the deduced precursor polypeptide reveal a tripartite structure, comprising a signal peptide, the this compound sequence itself (flanked by a Gly C-terminal amidation signal and a Lys-Arg dibasic processing site), and a neurophysin domain researchgate.netcapes.gov.brnih.gov. This structural organization is similar to that observed in other oxytocin (B344502) family precursors researchgate.netcapes.gov.br. The prothis compound exhibits a significant amino acid homology, ranging from 37.4% to 45.8%, to other prohormones researchgate.netcapes.gov.br. Notably, the neurophysin domain maintains 14 conserved cysteine residues, along with other amino acid residues essential for the association of a neurophysin with a vasopressin/oxytocin superfamily peptide, suggesting the capacity of the Eisenia neurophysin to bind to this compound researchgate.netcapes.gov.br.

Real-Time Quantitative PCR (RT-qPCR) for Transcript Level Measurement and Quantification

Real-Time Quantitative PCR (RT-qPCR) is a widely utilized technique for the precise measurement and quantification of this compound transcript levels researchgate.netnih.gov. This method, often exploiting fluorescent DNA-binding molecules like Sybr Green, allows for the measurement of this compound transcript levels across a broad dynamic range, covering up to six orders of magnitude researchgate.netnih.gov. RT-qPCR has been instrumental in assessing this compound gene expression in earthworms, such as Eisenia fetida and Eisenia andrei, particularly in studies investigating environmental impacts cardiff.ac.uk. For instance, a decrease in this compound gene expression levels has been correlated with a reduction in cocoon production rates in Eisenia fetida following exposure to metals like zinc and lead researchgate.netnih.govcardiff.ac.uk. Conversely, exposure to certain mammalian steroid hormones, such as 17β-estradiol and testosterone, or the synthetic estrogen 17α-ethynylestradiol, has been shown to elevate this compound gene expression levels in Eisenia andrei, suggesting a potential role for estrogens in regulating earthworm reproduction cardiff.ac.uk.

In Situ Hybridization for Spatiotemporal Localization of mRNA Expression

In situ hybridization is a powerful technique employed to determine the spatiotemporal localization of mRNA expression for both the this compound gene and its receptor nih.govarxiv.orgnih.govelifesciences.org. Experiments using in situ hybridization have demonstrated that the this compound gene is expressed exclusively in neurons within the central nervous system, which are predicted to be involved in the regulation of reproductive behavior researchgate.netnih.govarxiv.orgresearchgate.net. Furthermore, in situ hybridization analyses have revealed that the this compound Receptor (AnR) gene is specifically expressed in the nephridia located within the clitellum region of the earthworm, even though nephridia are distributed throughout the worm's body nih.govarxiv.org. This localized expression suggests that this compound mediates egg-laying behavior through its action on these specific nephridial tissues nih.govarxiv.org.

Receptor Characterization and Signaling Pathway Investigation

Understanding the receptor and its associated signaling pathways is fundamental to elucidating this compound's physiological roles.

Expression of AnR in Heterologous Systems (e.g., Xenopus Oocytes) for Functional Studies

The this compound Receptor (AnR) has been cloned, and its functional properties have been investigated through expression in heterologous systems, such as Xenopus oocytes nih.govarxiv.orgnih.govresearchgate.net. When this compound is administered to Xenopus oocytes expressing AnR, it induces a calcium-dependent signal transduction nih.govarxiv.org. This demonstrates that AnR functions as a receptor for this compound and is capable of initiating intracellular signaling cascades nih.govarxiv.org. The deduced AnR precursor exhibits high sequence similarity to vertebrate oxytocin/vasopressin receptors, and genomic analysis of the AnR gene indicates that the intron-inserted position is conserved between the AnR gene and mammalian OT/VP receptor genes, suggesting a shared common ancestral gene nih.govarxiv.orgnih.gov.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are considered a gold standard for characterizing receptors and determining the affinity of ligands for their target receptors due to their robustness and sensitivity giffordbioscience.comnih.govnih.gov. These assays involve incubating a receptor preparation (e.g., membrane homogenates or intact cells) with a radioactively labeled ligand (radioligand) giffordbioscience.comnih.govsci-hub.se. There are typically three types of radioligand binding experiments: saturation, competitive, and kinetic assays giffordbioscience.comnih.govnih.gov. Saturation experiments are used to determine the radioligand's affinity for the receptor (equilibrium dissociation constant, Kd) and the binding site density (Bmax) giffordbioscience.comnih.govnih.govsci-hub.se. Competitive binding assays are employed to ascertain the relative affinities (Ki values) of unlabeled test compounds by measuring their ability to inhibit the binding of a fixed concentration of radioligand giffordbioscience.comnih.govoncodesign-services.com. Kinetic assays provide information on the association and dissociation rates of the radioligand from the receptor giffordbioscience.comnih.govnih.gov. While specific quantitative data for this compound's affinity to AnR from radioligand binding assays were not detailed in the provided search results, these methodologies are fundamental for precisely determining the binding characteristics of this compound to its receptor and understanding its pharmacological profile.

Measurement of Intracellular Calcium Dynamics

The measurement of intracellular calcium dynamics is a fundamental approach in understanding the signaling pathways activated by this compound. Activation of the this compound receptor (AnR) in Xenopus oocytes induces a calcium-dependent signal transduction. nih.govuniprot.orgarxiv.org This process is characteristic of G protein-coupled receptors (GPCRs) coupled with a Gq protein, which, upon agonist binding, activate phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and a subsequent increase in intracellular calcium. nih.gov

In Xenopus oocytes, the rise in intracellular calcium can be assessed by observing the resultant inward chloride current, which is activated by a calcium-dependent chloride channel. nih.gov This system is widely utilized for functional analyses of OT/VP receptors. nih.gov Beyond Xenopus oocytes, techniques such as Fluorometric Imaging Plate Reader (FLIPR) assays are employed to measure ligand-induced intracellular Ca2+ responses. These assays typically involve transiently transfected cells (e.g., COS-1 cells) loaded with calcium-sensitive dyes like Calcium 4 No-wash dye. mdpi.com Studies on other VP/OT-type neuropeptides, such as holotocin, also demonstrate concentration-dependent increases in intracellular calcium in HEK293T cells, confirming the activation of classical signaling pathways. mdpi.com

Assays for Inositol Phosphate (B84403) Accumulation

Assays for inositol phosphate accumulation are critical for determining whether a receptor, such as the this compound receptor, couples to Gq protein and the phospholipase C/calcium signaling pathways. bioscientifica.com This method typically involves labeling cells (e.g., COS-7 cells transfected with the receptor) with L-myo-[1,2-3H]inositol. bioscientifica.com Following labeling, cells are incubated with lithium chloride (LiCl), commonly at concentrations of 10 mM or 50 mM. bioscientifica.comrevvity.co.jpvliz.be LiCl inhibits the breakdown of inositol monophosphate (IP1), a stable downstream metabolite of IP3, thereby allowing its accumulation upon Gq receptor activation. revvity.co.jpvliz.be Agonist stimulation, including that by this compound, leads to a concentration-dependent accumulation of these inositol phosphates. bioscientifica.com Modern approaches also include the use of IP-One ELISA kits (e.g., IP-One Tb kit) for simplified and accurate measurement of IP1, which is a stable metabolite that accumulates in the presence of LiCl following Gq receptor activation. revvity.co.jpvliz.be

Peptide Synthesis and Biochemical Characterization

Solid-Phase Peptide Synthesis for this compound and its Analogs

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted methodology for the controlled, efficient, and scalable creation of peptides, including this compound and its analogs. bachem.combiotage.com In SPPS, amino acids are sequentially assembled on a solid support, typically a resin, which simplifies the purification process as the growing peptide chain remains attached to the solid phase. bachem.com The synthesis proceeds through iterative cycles, each comprising the cleavage of the Nα-protecting group, subsequent washing steps, coupling of a new protected amino acid, and additional washing steps. bachem.com this compound itself, with the sequence Cys-Phe-Val-Arg-Asn-Cys-Pro-Thr-Gly-NH2 and a disulfide bond between Cys1 and Cys6, has been synthetically prepared for various research purposes, including the generation of antibodies. novopro.cnnih.govbioone.org

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (e.g., MALDI, LC-MS/MS) for Purity and Molecular Mass Determination

High-Performance Liquid Chromatography (HPLC) and various mass spectrometry (MS) techniques are indispensable for the biochemical characterization, including purity assessment and molecular mass determination, of synthetic this compound and its analogs. HPLC is routinely employed for the purification and precise determination of peptide purity. novopro.cnrockefeller.edupatsnap.comtorontech.com For instance, analytical data for synthetic this compound peptide has demonstrated purity levels exceeding 97% through HPLC. novopro.cn HPLC effectively separates components based on their differential interactions with a stationary phase, enabling quantitative analysis and detection of impurities. patsnap.comtorontech.com

Mass spectrometry, particularly MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) MS and Electrospray Ionization Mass Spectrometry (ESI-MS), is crucial for confirming the molecular mass and structural integrity of peptides. novopro.cnrockefeller.edunih.gov The theoretical molecular weight of this compound is 993.16 Da, with observed molecular weights by MS (e.g., ESI-MS) being very close to this value, such as 992.60 Da. novopro.cn MALDI-TOF MS typically involves analyzing positive ions, with samples prepared in solutions containing trifluoroacetic acid (TFA) and acetonitrile, and applied onto a matrix like α-cyano-4-hydroxycinnamic acid. nih.gov Spectra are acquired in both linear and reflector modes to ensure accurate molecular mass determination. nih.gov

Table 1: Biochemical Characterization of Synthetic this compound

| Parameter | Specification | Result (Example) | Method |

| Molecular Weight (Theoretical) | 993.16 Da | N/A | Calculated |

| Molecular Weight (Observed) | N/A | 992.60 Da | MS (e.g., ESI-MS) novopro.cn |

| Purity | >95% | 97.312% | HPLC novopro.cn |

| Sequence | CFVRNCPTG-NH2 | CFVRNCPTG-NH2 | Determined novopro.cn |

| Disulfide Bond | Cys1-Cys6 | Cys1-Cys6 | Confirmed novopro.cn |

Biological Activity Assessment in Invertebrate Model Systems

In Vitro Organ Bath Preparations (e.g., Isolated Nephridia, Gut)

In vitro organ bath preparations are a widely utilized tool for assessing the biological activity of this compound in invertebrate model systems. orchidscientific.comanimalab.eu These systems allow researchers to study the effects of various substances on isolated tissues, enabling detailed dose-response experiments on isometric or isotonic tissue contraction and relaxation. orchidscientific.comanimalab.eu

This compound's biological activity has been extensively investigated using isolated organ bath preparations from the earthworm Eisenia foetida. nih.govbioone.orgnih.govresearchgate.net

Isolated Gut Preparations: this compound has been shown to stimulate spontaneous contractions of isolated gut preparations from Eisenia foetida. nih.govbioone.orgnih.govresearchgate.net Comparative studies have revealed that this compound is approximately 10-fold more potent than oxytocin or vasotocin (B1584283) in inducing contraction of the earthworm gut. nih.gov It has also been observed that this compound receptors on the earthworm gut may exhibit desensitization upon continuous exposure to the peptide. nih.gov

Isolated Nephridia: Beyond the gut, this compound also potentiates pulsatory contractions and bladder-shaking movements of the nephridia. nih.govbioone.orgresearchgate.net The this compound receptor (AnR) gene is specifically expressed in the nephridia located in the clitellum region of Eisenia foetida, suggesting that this compound's action on these nephridia is involved in inducing egg-laying behavior. nih.govuniprot.orgarxiv.orgfrontiersin.org Furthermore, the effects of this compound on nephridia indicate its potential role in osmoregulation within the animal. nih.govresearchgate.net

These preparations provide a controlled environment for investigating the physiological and pharmacological responses of isolated invertebrate tissues. orchidscientific.com

Bioinformatic and Computational Analysis

Molecular Docking and Molecular Dynamics Simulations for Receptor-Ligand Interactions

Computational methodologies, particularly molecular docking and molecular dynamics (MD) simulations, are indispensable tools in modern pharmacology and structural biology for elucidating the intricate interactions between ligands and their receptors at an atomic level. For this compound, an oxytocin-vasopressin-related peptide, these advanced approaches offer critical insights into its binding mechanisms and downstream signaling pathways researchgate.netnih.gov.

Molecular Docking for Binding Pose Prediction Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method estimates the binding affinity and identifies key residues involved in the interaction. Given this compound's structural homology to the well-characterized oxytocin and vasopressin peptides, which typically interact with G protein-coupled receptors (GPCRs), molecular docking is highly relevant for predicting its receptor interactions researchgate.netpnas.orgphysiology.org.

While direct, extensive molecular docking studies focusing solely on this compound's primary receptor are not widely detailed in current literature, the principles and applications observed for related neurohypophysial peptides provide a strong framework. For instance, studies investigating the Aplysia vasotocin (apVT) receptor (ALKR) have utilized molecular docking (e.g., with Autodock Vina) to predict ligand-bound conformations researchgate.net. This compound has demonstrated cross-activity with these Aplysia receptors, indicating its ability to activate them, albeit with varying potency depending on residue variations researchgate.net. Through such docking simulations, researchers can identify crucial interaction types, including hydrophobic interactions, hydrogen bonds, and amide-pi stacking, between the peptide ligand and the receptor's binding pocket researchgate.net. These predicted interactions are often validated by subsequent experimental mutagenesis studies researchgate.net.

A hypothetical representation of molecular docking findings for this compound with a putative receptor might include details on binding scores and specific interacting residues, as shown below:

| Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (this compound) | Key Interacting Residues (Receptor) | Type of Interactions |

| -8.5 to -10.2 | Phe2, Arg4, Pro7, Gly9 | Tyr105, Asp109, Trp288, His292 | Hydrophobic, H-bonds, Pi-stacking |

| -7.8 to -9.5 | Cys1, Asn5, Cys6 | Gln180, Ser184, Lys200 | Disulfide bridge stabilization, Van der Waals |

Molecular Dynamics Simulations for Dynamic Interaction Analysis Molecular dynamics (MD) simulations extend the static view provided by molecular docking by simulating the time-dependent behavior of molecular systems. This allows for the exploration of conformational changes in both the ligand and the receptor upon binding, providing insights into the stability of the complex, the dynamics of the binding process, and the identification of transient interactions dovepress.commdpi.com. For GPCRs, which are highly dynamic proteins, MD simulations are particularly valuable for understanding ligand binding, activation mechanisms, and coupling to downstream signaling partners mdpi.commdpi.com.

In the context of this compound, MD simulations would be instrumental in:

Characterizing Conformational Changes : Observing how this compound's binding induces structural rearrangements in its receptor, potentially leading to receptor activation or inactivation.

Assessing Binding Stability : Quantifying the stability of the this compound-receptor complex over time, identifying stable interaction networks, and evaluating the strength of interactions under physiological conditions.

Investigating Binding Kinetics : While challenging, advanced MD techniques like accelerated MD (aMD) can capture repetitive binding and dissociation events, enabling the calculation of binding thermodynamics and kinetics dovepress.com. This is crucial for understanding the dynamic nature of peptide-receptor recognition.

Identifying Allosteric Sites : MD simulations can reveal cryptic allosteric pockets or transient binding sites that influence receptor function, offering new avenues for modulating this compound's activity mdpi.comnih.gov.

Although specific detailed MD simulation data for this compound are not prominently featured in the provided search results, the utility of these methods for related neurohypophysial peptides and their GPCRs is well-established pnas.orgmdpi.com. For instance, MD simulations have been extensively used to study vasopressin and oxytocin receptors, providing insights into agonist binding sites, conformational selections, and the role of specific residues in tuning binding affinity and receptor activation pnas.orgphysiology.orgmdpi.com. Given this compound's functional and structural similarities, analogous MD simulation studies would yield comparable detailed mechanistic information regarding its interactions with its cognate receptors.

Q & A

Q. Guidelines for Rigor

- Data Reporting : Follow the "Materials Design Analysis Reporting" (MDAR) framework for experimental details, including batch numbers, purity, and statistical thresholds .

- Ethical Compliance : For in vivo studies, include Institutional Animal Care and Use Committee (IACUC) protocols and informed consent documentation for human-derived samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.